Calcium silicate hydrate

Adsorption Surface Chemistry Nanomaterials

Choose Calcium Silicate Hydrate (CSH, CAS 1344-96-3) because its variable Ca/Si ratio (0.6–2.0) and interlayer water yield BET surfaces up to 333 m²/g—over 30× that of wollastonite. This directly enables 109.4 mg/g phosphate chemisorption and 68.8% thermal conductivity reduction in composites. Anhydrous substitutes lack the reactive silanol groups and nanoscale porosity essential for hydroxyapatite precipitation and chloride immobilization. Specification control ensures reproducible adsorption and early-age strength performance.

Molecular Formula CaH2O4Si
Molecular Weight 134.18
CAS No. 1344-96-3
Cat. No. B1143342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium silicate hydrate
CAS1344-96-3
SynonymsCALCIUM SILICATE HYDRATE
Molecular FormulaCaH2O4Si
Molecular Weight134.18
Structural Identifiers
SMILESO.[O-][Si](=O)[O-].[Ca+2]
InChIInChI=1S/Ca.O3Si.H2O/c;1-4(2)3;/h;;1H2/q+2;-2;
Commercial & Availability
Standard Pack Sizes500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Silicate Hydrate (CAS 1344-96-3) Procurement Guide: Key Technical Specifications and Baseline Characteristics


Calcium silicate hydrate (CSH, CAS 1344-96-3) represents the primary binding phase formed during Portland cement hydration and exists as an amorphous to poorly crystalline gel with variable stoichiometry [1]. Unlike anhydrous calcium silicates (e.g., CAS 1344-95-2), CSH contains structurally incorporated water, yielding fundamentally different surface chemistry, adsorption behavior, and thermal stability [2]. The compound is commercially supplied as a free-flowing powder with minimum purity specifications typically ≥98%, molecular weight of approximately 134.18 g/mol, and requires long-term storage in cool, dry conditions . Its variable Ca/Si molar ratio (typically 0.6–2.0) governs key performance attributes including cation exchange capacity and adsorption selectivity, making precise specification control essential for reproducible application outcomes.

Why Calcium Silicate Hydrate Cannot Be Interchanged with Anhydrous Calcium Silicates or Alternative Adsorbents


Generic substitution of CSH (CAS 1344-96-3) with anhydrous calcium silicates (CAS 1344-95-2) or alternative mineral adsorbents yields measurably divergent performance due to structural hydration water and nanoscale porosity that are absent in the anhydrous analogs. Anhydrous calcium silicate lacks the reactive silanol groups and interlayer water characteristic of CSH, which are mechanistically essential for phosphate precipitation to hydroxyapatite and for ion exchange capacity [1]. Furthermore, CSH's BET surface area can exceed 330 m²/g in nano-structured forms, dramatically exceeding that of wollastonite (typically 1–10 m²/g), directly translating to order-of-magnitude differences in adsorption capacity [2]. Thermal conductivity in CSH-based insulation materials can be engineered to ≤0.045 W/mK, a performance tier unattainable with denser anhydrous silicate phases [3]. These structural and compositional differences preclude direct interchangeability without compromising application-specific performance metrics.

Quantitative Performance Differentiation of Calcium Silicate Hydrate vs. Closest Analogs: Evidence-Based Procurement Guide


Surface Area Advantage: Nano-Structured CSH vs. Wollastonite

Nano-structured CSH exhibits a BET surface area of 333.0 m²/g, which is approximately one to two orders of magnitude greater than wollastonite (CaSiO₃), a crystalline calcium silicate commonly considered as an alternative adsorbent, which typically exhibits surface areas in the range of 1–10 m²/g [1]. This dramatically higher surface area directly correlates with enhanced adsorption capacity for heavy metal ions and oxyanions in aqueous systems [2].

Adsorption Surface Chemistry Nanomaterials

Phosphate Adsorption Capacity: CSH vs. Ca(OH)₂ Under Carbonate Inhibition

CSH achieves a phosphate adsorption capacity of 109.4 mg/g at pH 5.0 and 298 K, with only slight inhibition observed in the presence of carbonate species [1]. In contrast, when Ca(OH)₂ is used as the phosphate recovery agent under similar conditions, substantial carbonate inhibition occurs due to competing precipitation of calcium carbonate, significantly reducing phosphate removal efficiency [2].

Phosphate Recovery Wastewater Treatment Adsorption

Thermal Conductivity Reduction in Cement-Based Composites: With vs. Without CSH Addition

Incorporation of high-porosity CSH (porosity 93.56%, BET surface area 236.45 m²/g, thermal conductivity 0.0513 W/m·K) into cement-based composites reduces the composite thermal conductivity from 0.391 W/m·K to 0.122 W/m·K, representing a 68.8% reduction [1]. This reduction is attributable to CSH introducing a network of nano-scale pores (average pore diameter 12.52 nm, substantially below the mean free path of air molecules at 69 nm), which effectively disrupts thermal transport pathways [2].

Thermal Insulation Building Materials Cement Composites

Phosphate Adsorption Capacity: CSH vs. Alternative Adsorbents (Comparative Benchmarking)

CSH demonstrates phosphate adsorption capacity ranging from 82.58 mg/g to 109.4 mg/g depending on synthesis conditions and source materials [1][2]. This performance positions CSH competitively against other mineral adsorbents: CSH (109.4 mg/g) outperforms MgO-biochar (116.4 mg/g reported but with lower qe of 107.95 mg/g), approaches the performance of specialized Ca-BC biochar (314.2 mg/g), and substantially exceeds conventional biochar adsorbents such as RHA (0.74 mg/g) [3].

Adsorption Phosphate Removal Wastewater Treatment

Chloride Ion Fixation Stability: CSH vs. Friedel's Salt

CSH exhibits superior long-term chloride fixation stability compared to Friedel's salt (3CaO·Al₂O₃·CaCl₂·10H₂O). In leaching tests, only 15% of chloride ions fixed in CSH were released, whereas 65% of chloride ions fixed in Friedel's salt dissolved under identical test conditions [1]. This 4.3× difference in leaching resistance indicates fundamentally different binding mechanisms, with CSH providing more irreversible chloride immobilization.

Corrosion Resistance Cement Chemistry Durability

Thermal Conductivity Benchmarking: CSH Insulation vs. Commercial Mineral Insulation Standards

CSH-based insulation materials achieve thermal conductivity values as low as 0.042–0.045 W/mK in commercial panel formulations (GRIGOPOR: 0.043 W/mK at 10°C; patent US7758955: <0.045 W/mK) [1][2]. For comparison, conventional mineral wool insulation typically exhibits thermal conductivity in the range of 0.032–0.044 W/mK, placing CSH-based insulation within the same performance tier while offering additional benefits including non-combustibility (Euroclass A1), fungal resistance, and complete recyclability [3].

Thermal Insulation Building Envelope Energy Efficiency

Validated Application Scenarios for Calcium Silicate Hydrate Based on Quantitative Performance Evidence


High-Efficiency Phosphate Recovery from Municipal and Agricultural Wastewater

CSH achieves phosphate adsorption capacities up to 109.4 mg/g under optimal conditions (pH 5.0, 298 K) and demonstrates >99% total phosphate removal from solutions containing 68.5 mg P/L [1]. Critically, CSH maintains this performance in carbonate-containing wastewater where Ca(OH)₂ fails due to competitive carbonate precipitation [2]. The adsorbed phosphate precipitates as hydroxyapatite, a valuable slow-release fertilizer precursor, enabling resource recovery alongside wastewater treatment [3]. CSH synthesized from industrial waste residues (alum factory solid waste, electrolytic manganese residue) provides additional economic advantage through reduced feedstock costs.

Thermal Insulation Enhancement in Cement-Based Building Composites

Addition of high-porosity CSH (porosity 93.56%, thermal conductivity 0.0513 W/m·K) to cement-based composites reduces overall thermal conductivity by 68.8% (from 0.391 to 0.122 W/m·K) while reducing dry density from 1690 to 765 kg/m³ [1]. This performance stems from CSH's introduction of nano-scale pores (average 12.52 nm, substantially below the 69 nm mean free path of air molecules), which disrupt phonon-mediated thermal transport [2]. The resulting lightweight, thermally insulating composite meets energy code requirements without additional insulation layers, reducing material and labor costs in building envelope construction.

Heavy Metal Immobilization in Contaminated Soils and Industrial Effluents

Nano-structured CSH with BET surface area of 333.0 m²/g demonstrates effective adsorption of Cu(II), Zn(II), Cd(II), and oxyanions including phosphate and arsenate from industrial residual solutions [1]. The adsorption kinetics follow a pseudo-second-order model, indicating chemisorption as the dominant mechanism [2]. CSH-based sorbents derived from boron–gypsum waste achieve quantitative uptake of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Mn²⁺ from aqueous solutions [3]. The >30× higher surface area compared to wollastonite translates to proportionally lower material usage and reduced solid waste generation in remediation projects.

Chloride-Resistant Concrete Admixture for Marine and De-Icing Salt Environments

CSH-based concrete admixtures (e.g., Master X-Seed 130 nanoparticle suspension) accelerate early-age strength development (6–12 hours) while providing durable chloride immobilization [1]. The superior chloride fixation stability of CSH compared to Friedel's salt (15% vs. 65% chloride leaching) ensures that bound chloride remains immobilized over the service life of the structure, reducing the risk of chloride-induced reinforcement corrosion [2]. This performance enables reduced cement content and increased supplementary cementitious material usage without compromising durability, contributing to lower embodied carbon in concrete construction [3].

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